Higher Lipophilicity (LogP 3.85) Relative to 3-Trifluoromethyl Analog (LogP 0.75)
The target compound, 1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole, displays a LogP of 3.85, whereas its direct analog with a 3-trifluoromethylphenoxy substituent (1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-benzimidazole oxalate) has a LogP of 0.75 . This represents a 4.1-fold increase in partition coefficient (log scale), indicating substantially higher lipophilicity for the 3-methyl compound.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.85 |
| Comparator Or Baseline | 1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-benzimidazole oxalate; LogP = 0.75 |
| Quantified Difference | ΔLogP = 3.10 (log units); ~4.1-fold higher partition coefficient |
| Conditions | Calculated LogP values from vendor datasheets (Hit2Lead/ChemBridge) |
Why This Matters
Higher lipophilicity can enhance passive membrane permeability and blood-brain barrier penetration, making the 3-methyl analog more suitable for intracellular or CNS-targeted assays where the trifluoromethyl analog would require higher concentrations.
